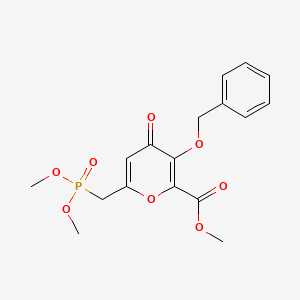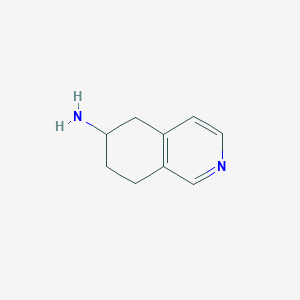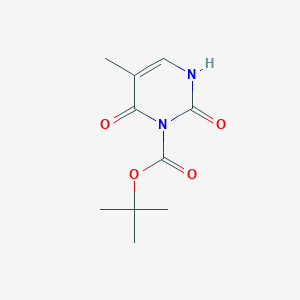
N-cyclohexyl-N-octylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-octylamine is an organic compound with the molecular formula C14H29N. It is a secondary amine, characterized by the presence of a cyclohexyl group and an octyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N-octylamine can be synthesized through the reaction of cyclohexylamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-octylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, hydrocarbons
Substitution: Various substituted amines
Scientific Research Applications
N-cyclohexyl-N-octylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-octylamine involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-decylamine
- N-cyclohexyl-N-dodecylamine
- N-cyclohexyl-N-hexylamine
Uniqueness
N-cyclohexyl-N-octylamine is unique due to its specific combination of cyclohexyl and octyl groups, which impart distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Properties
Molecular Formula |
C14H29N |
|---|---|
Molecular Weight |
211.39 g/mol |
IUPAC Name |
N-octylcyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h14-15H,2-13H2,1H3 |
InChI Key |
BZOMWVINCXFIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)




![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)



![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
